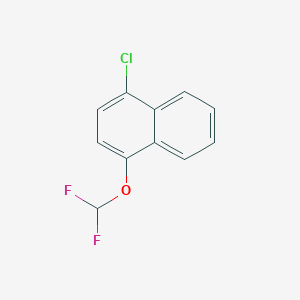

1-Chloro-4-(difluoromethoxy)naphthalene

Description

1-Chloro-4-(difluoromethoxy)naphthalene is a halogenated naphthalene derivative featuring a chlorine substituent at the 1-position and a difluoromethoxy group (-OCF₂) at the 4-position. The naphthalene core provides extended aromatic conjugation, while the electron-withdrawing chlorine and mixed electronic effects of the difluoromethoxy group influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C11H7ClF2O |

|---|---|

Molecular Weight |

228.62 g/mol |

IUPAC Name |

1-chloro-4-(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C11H7ClF2O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H |

InChI Key |

QJUTVQAHUQPSGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(difluoromethoxy)naphthalene typically involves the chlorination of naphthalene followed by the introduction of the difluoromethoxy group. One common method is as follows:

Chlorination of Naphthalene: Naphthalene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1-chloronaphthalene.

Introduction of Difluoromethoxy Group: 1-chloronaphthalene is then reacted with difluoromethyl ether in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

Reduction Reactions: Reduction can lead to the formation of dihydronaphthalene derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Produces various substituted naphthalenes.

Oxidation: Yields naphthoquinones.

Reduction: Forms dihydronaphthalene derivatives.

Scientific Research Applications

1-Chloro-4-(difluoromethoxy)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their substituent differences:

Substituent Effects :

- Electron-Withdrawing Groups: Nitrophenoxy () and cyano () groups increase electrophilicity, enhancing reactivity in substitution reactions.

- Fluorinated Groups : Difluoromethoxy (-OCF₂) balances lipophilicity and metabolic stability, common in agrochemicals/pharmaceuticals .

- Core Structure : Naphthalene derivatives exhibit higher molar masses and extended conjugation compared to benzene analogs, affecting UV-Vis absorption and thermal stability .

Physicochemical Properties

Notes:

- The cyano derivative’s higher predicted boiling point (358.3°C) suggests stronger dipole-dipole interactions .

- Nitrophenoxy compounds often exhibit lower solubility due to crystallinity from nitro group packing .

Reactivity and Stability

- This compound : Chlorine at position 1 is susceptible to nucleophilic substitution, while the difluoromethoxy group resists hydrolysis better than methoxy (-OCH₃) due to fluorine’s electronegativity .

- 1-Cyano-4-(difluoromethoxy)naphthalene: Cyano group facilitates nucleophilic addition or reduction reactions, expanding synthetic utility .

- 1-chloro-4-(2-nitrophenoxy)naphthalene: Nitro group directs electrophilic substitution to meta positions and may undergo reduction to amines .

Biological Activity

1-Chloro-4-(difluoromethoxy)naphthalene is an aromatic compound characterized by a chlorine atom and a difluoromethoxy group attached to a naphthalene ring. Its molecular formula is C₁₁H₈ClF₂O, with a molecular weight of approximately 236.63 g/mol. The unique structural features of this compound enhance its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science.

The biological activity of this compound can be attributed to its ability to interact with biological targets at the molecular level. The presence of halogen atoms, particularly chlorine and fluorine, often enhances interactions with proteins and nucleic acids, which can lead to significant biological effects such as antimicrobial and anticancer properties .

Interaction with Biological Targets

- Hydrogen Bonding : The difluoromethoxy group can form hydrogen bonds with biological macromolecules, facilitating interactions that may alter their function.

- π-π Stacking : The aromatic nature of the naphthalene core allows for π-π stacking interactions with nucleic acids and proteins, which are crucial for the compound's bioactivity.

Pharmacological Effects

Research into similar compounds indicates that halogenated naphthalene derivatives can exhibit a range of pharmacological effects:

- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Studies suggest that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Study on Antimicrobial Activity

A study conducted on halogenated naphthalene derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various bacterial strains, revealing that the compound exhibits significant antibacterial properties.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Study on Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The compound was tested against several cancer types, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to maximize yield and purity. Common methods include:

- Halogenation Reactions : Introducing chlorine into the naphthalene framework.

- Difluoromethoxylation : Utilizing reagents such as difluoromethyl ether to attach the difluoromethoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.